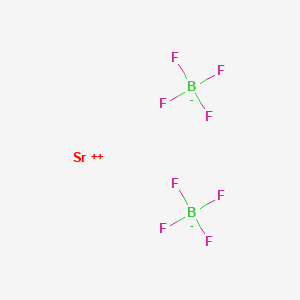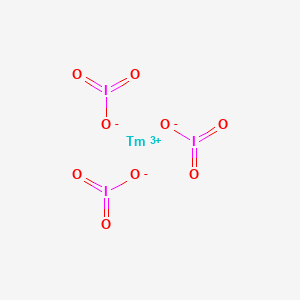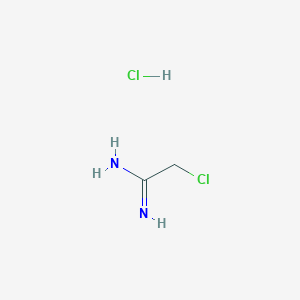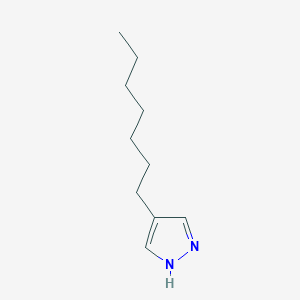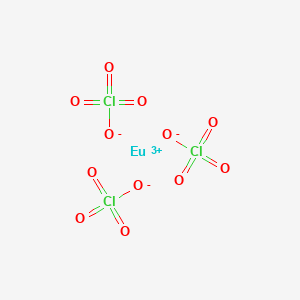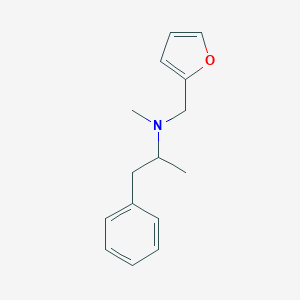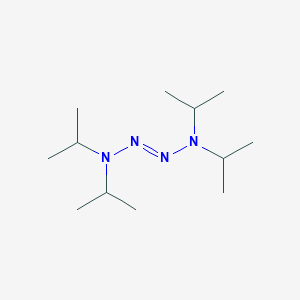
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that belongs to the class of tetrazene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including materials science, pharmaceuticals, and explosives.
Mecanismo De Acción
The mechanism of action of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting cell proliferation. In addition, it has been shown to induce apoptosis, which is a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is its potential as a high-energy density material, which makes it suitable for use in explosives and propellants. In addition, its anticancer properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity and safety concerns limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-. One direction is the development of new high-energy density materials based on this compound. Another direction is the investigation of its potential as a drug delivery system for cancer therapies. In addition, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields, such as photochemistry and materials science.
Conclusion:
In conclusion, 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- can be achieved through different methods, including the reaction of tetrazene with isopropyl iodide in the presence of sodium hydride. Another method involves the reaction of tetrazene with isopropyl alcohol in the presence of sulfuric acid. The yield of the synthesis process depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been extensively studied for its potential applications in various fields. In materials science, it has been used as a precursor for the synthesis of high-energy density materials, such as explosives and propellants. In pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a drug delivery system. In addition, it has been studied for its potential applications in the field of photochemistry, where it can be used as a photosensitizer.
Propiedades
Número CAS |
13304-31-9 |
|---|---|
Nombre del producto |
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- |
Fórmula molecular |
C12H28N4 |
Peso molecular |
228.38 g/mol |
Nombre IUPAC |
N-[(E)-[di(propan-2-yl)amino]diazenyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H28N4/c1-9(2)15(10(3)4)13-14-16(11(5)6)12(7)8/h9-12H,1-8H3/b14-13+ |
Clave InChI |
ZNDMWJNPHFHXFT-BUHFOSPRSA-N |
SMILES isomérico |
CC(C)N(C(C)C)/N=N/N(C(C)C)C(C)C |
SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
SMILES canónico |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



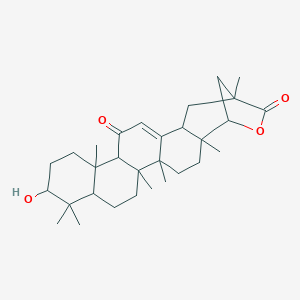
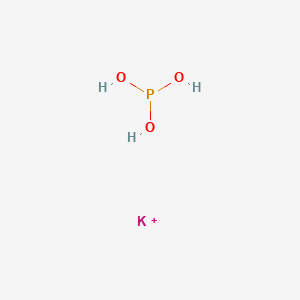
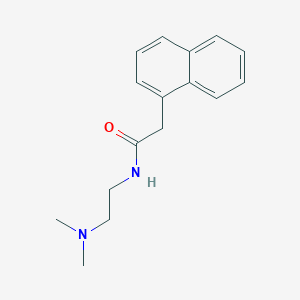
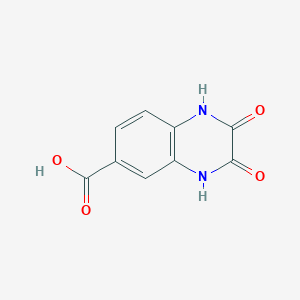
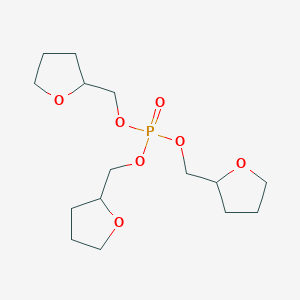
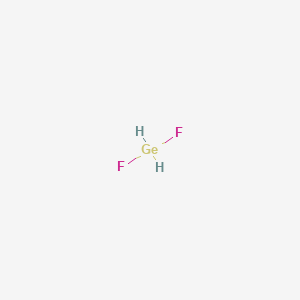
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
